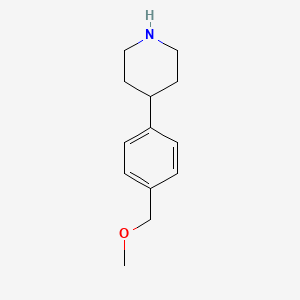
4-(4-(Methoxymethyl)phenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Methoxymethyl)phenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound is characterized by the presence of a methoxymethyl group attached to the phenyl ring, which is further connected to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methoxymethyl)phenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Methoxymethyl)phenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxymethyl group, yielding a simpler piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield 4-(4-formylphenyl)piperidine, while reduction can produce 4-phenylpiperidine.
Applications De Recherche Scientifique
4-(4-(Methoxymethyl)phenyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Piperidine derivatives are known for their pharmacological properties
Industry: The compound can be used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in biological systems. The methoxymethyl group may influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-(4-(Methoxymethyl)phenyl)piperidine can be compared with other similar compounds, such as:
4-Phenylpiperidine: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.
4-(4-Methoxyphenyl)piperidine: Contains a methoxy group instead of a methoxymethyl group, which can influence its chemical and biological properties.
4-(4-Hydroxyphenyl)piperidine:
The uniqueness of this compound lies in the presence of the methoxymethyl group, which provides additional reactivity and versatility in chemical synthesis and potential biological interactions.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4-[4-(methoxymethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H19NO/c1-15-10-11-2-4-12(5-3-11)13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3 |
Clé InChI |
OIURCEOJFUNUPT-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


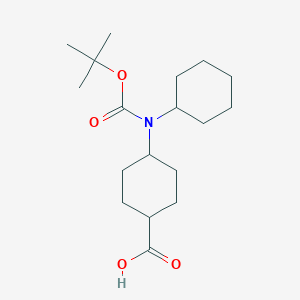
![3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine](/img/structure/B15090162.png)
![disodium;6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate](/img/structure/B15090170.png)
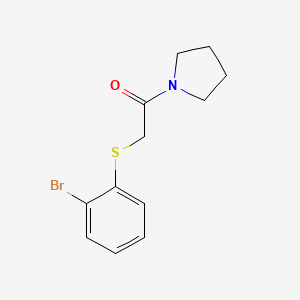
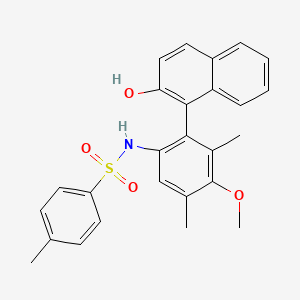
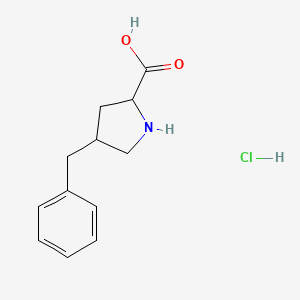
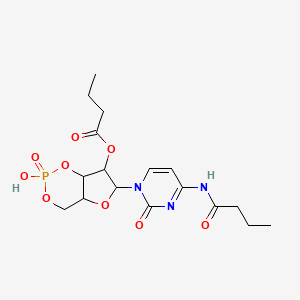
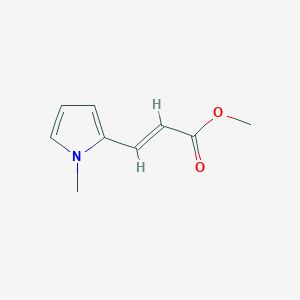
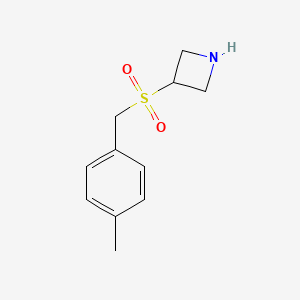
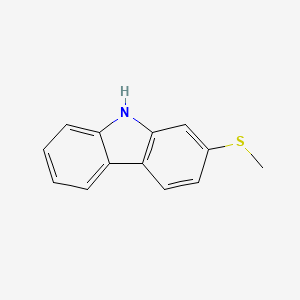
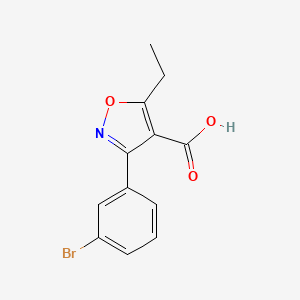
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
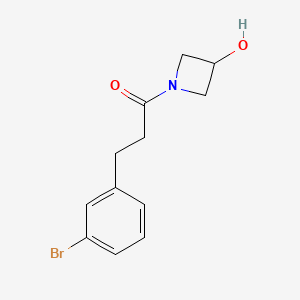
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
